![molecular formula C14H9NS B14667908 1h-Phenaleno[1,2-d]thiazole CAS No. 42323-56-8](/img/structure/B14667908.png)
1h-Phenaleno[1,2-d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Phenaleno[1,2-d]thiazole is a heterocyclic compound that features a fused ring system combining a phenalene and a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Phenaleno[1,2-d]thiazole typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. This method involves the reaction of primary thioamides with α-halocarbonyl compounds under specific conditions . Another approach includes the reaction of tertiary thioamides, α-haloketones, and ammonium acetate under solvent-free conditions, often facilitated by microwave irradiation .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is also gaining traction to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1H-Phenaleno[1,2-d]thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as sulfoxides or sulfones.
Reduction: Reduction reactions can modify the thiazole ring, potentially leading to dihydrothiazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), and nucleophiles like amines or thiols are frequently employed.
Major Products: The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
1H-Phenaleno[1,2-d]thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 1H-Phenaleno[1,2-d]thiazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can vary depending on the specific biological activity being targeted, such as antimicrobial or anticancer effects .
Comparison with Similar Compounds
Thiazole: A simpler heterocyclic compound with a five-membered ring containing sulfur and nitrogen.
Benzothiazole: Similar to thiazole but with a fused benzene ring, offering different electronic properties.
Oxazole: Contains an oxygen atom instead of sulfur, leading to different reactivity and applications.
Uniqueness: 1H-Phenaleno[1,2-d]thiazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for developing new compounds with specific biological activities and industrial applications .
Properties
CAS No. |
42323-56-8 |
|---|---|
Molecular Formula |
C14H9NS |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
1H-phenaleno[1,2-d][1,3]thiazole |
InChI |
InChI=1S/C14H9NS/c1-3-9-4-2-6-11-13(9)10(5-1)7-12-14(11)15-8-16-12/h1-5,7-8H,6H2 |
InChI Key |
QCVHEBJKPYEJPB-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC=CC3=CC4=C(C1=C23)N=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



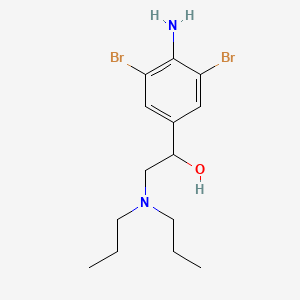
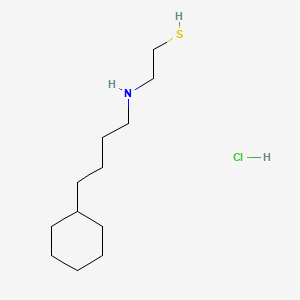

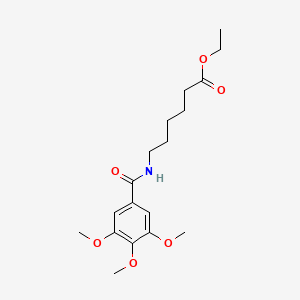
![4-ethoxy-N-[2,2,2-trichloro-1-(2-ethoxyphenyl)ethyl]aniline](/img/structure/B14667874.png)
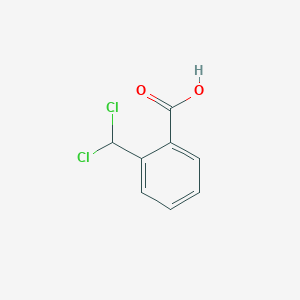
![2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14667893.png)
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol](/img/structure/B14667902.png)
silane](/img/structure/B14667907.png)

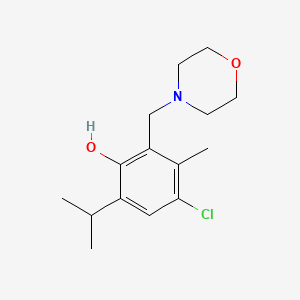
![1H-[1]Benzofuro[3,2-b]pyrrole](/img/structure/B14667916.png)
![Ethyl 2-cyano-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate](/img/structure/B14667930.png)
